5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine
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Overview
Description
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of reactive sulfur atoms in its structure .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine typically involves the reaction of thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE). This one-pot synthesis method proceeds through three steps, resulting in the formation of the corresponding 2-amino-1,3,4-thiadiazole . The reaction conditions include refluxing the mixture in 10% hydrochloric acid for purification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives .
Scientific Research Applications
5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine include other thiadiazole derivatives such as:
- 2-Amino-1,3,4-thiadiazole
- 5-Phenyl-1,3,4-thiadiazole-2-amine
- 5-Methyl-1,3,4-thiadiazole-2-amine
Uniqueness
What sets this compound apart from similar compounds is its unique phenylethylthio group, which enhances its biological activity and specificity. This structural feature contributes to its potent antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c11-9-12-13-10(15-9)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDSLXXTERCPKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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